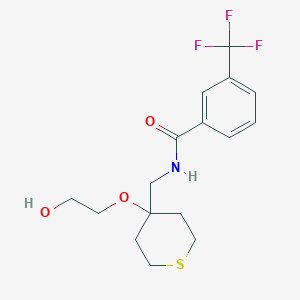

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by:

- Core structure: A benzamide backbone substituted with a trifluoromethyl group at the meta position.

- Heterocyclic moiety: A tetrahydro-2H-thiopyran (thiane) ring system fused with a 2-hydroxyethoxy chain at the 4-position.

- Functional groups: The hydroxyethoxy group enhances hydrophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO3S/c17-16(18,19)13-3-1-2-12(10-13)14(22)20-11-15(23-7-6-21)4-8-24-9-5-15/h1-3,10,21H,4-9,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRQCTNGFABNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

- Molecular Formula : C13H19F3N2O3S

- Molecular Weight : 355.5 g/mol

- Key Functional Groups : Hydroxyethoxy, trifluoromethyl, and tetrahydrothiopyran moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of tetrahydrothiopyran have been shown to possess significant antibacterial properties against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The presence of the trifluoromethyl group may enhance lipophilicity, improving cell membrane penetration and antimicrobial efficacy.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Interaction studies suggest that it can bind to active sites of various enzymes, modulating their activity. This characteristic is crucial for drug design aimed at influencing biochemical pathways associated with diseases such as cancer . The thiophene ring in the structure plays a vital role in these interactions, allowing for specific binding affinities.

Case Studies

- Antibacterial Activity : A study involving combinatorial libraries of N-acylated derivatives demonstrated the effectiveness of similar compounds in inhibiting bacterial growth. These findings highlight the potential of this compound in developing new antibacterial agents .

- Enzyme Interaction : Research focused on the binding affinity of this compound with specific enzymes has shown promising results in inhibiting enzymatic activities critical for pathogen survival. Such interactions could lead to therapeutic applications in treating infections .

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydrothiopyran Derivative : The initial step involves synthesizing the tetrahydrothiopyran framework.

- Introduction of Hydroxyethoxy Group : This step enhances solubility and biological activity.

- Trifluoromethylation : The addition of the trifluoromethyl group is performed to increase lipophilicity and improve binding interactions with biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophene-2-carboxylic acid | Structure | Simple thiophene derivative; lacks tetrahydrothiopyran moiety |

| 2-Aminothiophene-3-carboxylic acid | Structure | Distinct biological activity; different functional groups |

| N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | Structure | Related compound; similar structural features but different substituents |

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.